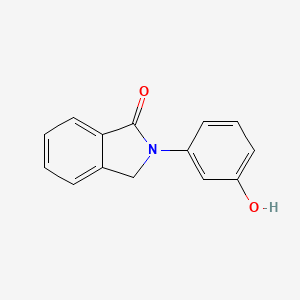

2-(3-Hydroxyphenyl)isoindolin-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO2 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-(3-hydroxyphenyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C14H11NO2/c16-12-6-3-5-11(8-12)15-9-10-4-1-2-7-13(10)14(15)17/h1-8,16H,9H2 |

InChI Key |

GOQRSHGRAXJTKR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Hydroxyphenyl Isoindolin 1 One and Analogues

Established Synthetic Pathways for the Core Isoindolin-1-one (B1195906) Structure

The isoindolin-1-one core is a foundational structure, and numerous methods for its synthesis have been established. These pathways can be broadly categorized into multicomponent reactions, transition metal-catalyzed cyclizations, and radical-mediated routes.

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like isoindolin-1-ones from simple starting materials in a single step. nih.govwikipedia.org These strategies are highly valued for their ability to rapidly generate molecular diversity.

A common MCR approach involves the condensation of an aldehyde, an amine, and a source of the C1 unit. For instance, methyl 2-formylbenzoate (B1231588) can react with primary amines and a reducing agent in a one-pot reductive amination followed by lactamization to yield N-substituted isoindolin-1-ones. prepchem.com This process has been shown to be effective with a broad range of aryl and alkyl amines, achieving high yields under mild conditions. prepchem.com Another strategy utilizes the Ugi four-component reaction, which can produce complex isoindolinone derivatives by combining an aldehyde, an amine, an isocyanide, and a carboxylic acid. wikipedia.orggoogle.com

Indium-mediated reductive heterocyclization represents another effective one-pot method. This reaction can produce variously substituted isoindolin-1-ones from the condensation of o-phthalaldehyde (B127526) and nitroarenes using indium powder and acetic acid. chemmethod.com This method is noted for its environmental friendliness and ability to use nitro compounds as a nitrogen source. chemmethod.com Furthermore, ultrasound-assisted one-pot synthesis from 3-alkylidenephthalides and primary amines has been developed, offering an alternative route to 3-substituted isoindolin-1-ones. nih.gov

Table 1: Examples of One-Pot Multicomponent Reactions for Isoindolin-1-one Synthesis

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Methyl 2-formylbenzoate, Primary amines | NaBH3CN, 1,2-dichloroethane (B1671644) or CH3CN | N-Substituted isoindolin-1-ones | prepchem.com |

| o-Phthalaldehyde, Nitroarenes | Indium powder, Acetic acid, Toluene | Substituted isoindolin-1-ones | chemmethod.com |

| (Z)-3-Benzylideneisobenzofuran-1(3H)-one, Primary amines | p-TSA, NaBH3CN, Ultrasound | 3-Substituted isoindolin-1-ones | nih.gov |

| Chiral β-keto lactam, Aldehyde, Isocyanide, Dienophile | Microwave irradiation | Chiral 3-substituted isoindolinones | nih.govgoogle.com |

| N'-Benzyl-N,N-dimethylureas, Electrophiles | t-BuLi, THF | 3-Substituted isoindolin-1-ones | mdpi.com |

Transition metal catalysis provides powerful and versatile tools for the construction of the isoindolin-1-one ring system through various C-C and C-N bond-forming reactions. organic-chemistry.orgnih.gov These methods often proceed with high efficiency and selectivity under mild conditions.

Palladium-catalyzed reactions are widely employed. For instance, the intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom can furnish 3-acyl isoindolin-1-ones. nih.gov Palladium catalysis is also used in C-H carbonylation of primary benzylamines to produce benzolactams. nih.gov

Rhodium catalysts have been utilized in three-component reactions of benzamides, ketones, and hydrazines to form isoindolin-1-ones. researchgate.net Iridium-catalyzed oxidative annulation of benzamides with cyclopropanols as a C1 synthon also provides access to a diverse range of isoindolin-1-one structures. nih.gov

Copper-catalyzed reactions include the one-pot three-component reaction of 2-iodobenzoic acids, alkynylcarboxylic acids, and ammonium (B1175870) acetate. google.com Additionally, copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides offers an efficient route to various functionalized isoindolinones. nih.gov Nickel-catalyzed reactions, such as the amidoalkylation of γ-hydroxy lactams, provide access to 3-substituted isoindolinones. nih.gov

Table 2: Transition Metals in Isoindolin-1-one Synthesis

| Catalyst Metal | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Palladium (Pd) | Aza-Heck/Sonogashira coupling | O-phenyl hydroxamic ethers, terminal alkynes | semanticscholar.org |

| Rhodium (Rh) | Three-component synthesis | Benzamides, Ketones, Hydrazines | researchgate.net |

| Iridium (Ir) | Oxidative annulation | Benzamides, Cyclopropanols | nih.gov |

| Copper (Cu) | One-pot three-component reaction | 2-Iodobenzoic acids, Alkynylcarboxylic acids, Ammonium acetate | google.com |

| Nickel (Ni) | Amidoalkylation | γ-Hydroxy lactams, Nucleophiles | nih.gov |

| Cobalt (Co) | Pinner–Dimroth tandem reaction | 2-Cyanobenzaldehyde, 1,3-Dicarbonyl compounds | researchgate.net |

Photochemical and radical-mediated reactions offer unique pathways to the isoindolin-1-one scaffold, often proceeding under mild and metal-free conditions. These methods typically involve the generation of a radical intermediate that undergoes cyclization.

A notable photochemical method involves the photodecarboxylative addition of carboxylates to phthalimide (B116566) derivatives in aqueous media, which yields 3-hydroxy-isoindolin-1-one derivatives. Subsequent acid-catalyzed dehydration can furnish 3-(alkyl and aryl)methyleneisoindolin-1-ones. Another approach is the controlled radical cyclization cascade of o-alkynylated benzamides, initiated by a metal-free photoredox catalyst, which can selectively produce 3-hydroxyisoindolin-1-ones among other products. nih.gov

Radical cyclization can be initiated in various ways. For instance, an electrochemical flow reaction of carbamates with TEMPO can generate isoindolinone derivatives. Iron(III) chloride can be used as a mild oxidant to initiate a cascade radical cyclization–cyclization reaction of substrates with both allyl and phenyl groups to form 1H-benzo[f]isoindole derivatives. The Bergman cyclization of enediyne systems can also generate diradical intermediates that lead to cyclized products.

Strategies for N-Phenyl and Hydroxyphenyl Moiety Incorporation in Isoindolin-1-ones

The synthesis of the target compound, 2-(3-hydroxyphenyl)isoindolin-1-one, requires specific strategies for introducing the N-phenyl substituent and the meta-hydroxyl group.

The introduction of an aryl group at the N-2 position of the isoindolin-1-one core is a crucial step. A straightforward method involves the reaction of a suitable phthalic acid derivative, such as 2-carboxybenzaldehyde (B143210) or phthalic anhydride (B1165640), with an appropriately substituted aniline. For the target molecule, this would be 3-aminophenol. The reaction of phthalic anhydride with a primary amine is a standard method for producing N-substituted phthalimides, which can then be selectively reduced to the corresponding isoindolin-1-one. nih.gov

Alternatively, N-aryl isoindolinones can be synthesized via the reaction of o-phthalaldehyde with primary amines. chemmethod.com Transition metal-catalyzed methods, such as the palladium-catalyzed coupling of o-halobenzoyl chlorides with anilines, also provide a route to N-aryl isoindolinones. chemmethod.com A redox amination strategy has been developed for the synthesis of N-aryl-1-aminoindoles, which are related structures, by reacting nitrosobenzenes with indolines.

A facile synthesis of C(3)-aryl isoindolinones has been achieved from phthalimides and electron-rich aromatic compounds. This involves the reduction of an N-protected phthalimide to a C(3)-hydroxy isoindolinone, followed by an organocatalyzed condensation with an aromatic nucleophile.

Achieving the desired 3-hydroxyphenyl substitution pattern can be accomplished either by using a pre-functionalized starting material, such as 3-aminophenol, or by performing a regioselective hydroxylation on an existing N-phenylisoindolinone.

The most direct route to 2-(3-hydroxyphenyl)isoindolin-1-one is the condensation of a phthalic acid derivative with 3-aminophenol, followed by selective reduction. The synthesis of N-substituted phthalimides, such as N-(o-hydroxyphenyl)phthalimide from o-aminophenol and phthalic anhydride, is a well-established reaction. google.com This can be followed by a selective reduction of one of the two carbonyl groups of the phthalimide ring. The reduction of phthalimides to hydroxylactams (3-hydroxyisoindolin-1-ones) can be achieved using various reducing agents. organic-chemistry.org

Direct regioselective hydroxylation of an aromatic ring is a more challenging transformation but can be achieved using specific reagents. For example, a regioselective hydroxylation of an isoindolin-1-one core at the C-3 position has been reported using hydrogen peroxide and sodium hydroxide. mdpi.com While this example functionalizes the isoindolinone core itself, similar principles could be explored for the N-phenyl ring. More advanced methods involve the use of synthetic nonheme oxoiron(IV) complexes that can perform intramolecular aromatic hydroxylation. researchgate.net Furthermore, the oxidation of N-substituted isoindolinones to the corresponding N-phthaloyl group has been demonstrated, indicating the potential for functional group interconversion on the isoindolinone scaffold.

Asymmetric Synthesis and Stereochemical Control in Isoindolin-1-one Derivatives

The development of asymmetric methods to construct the isoindolin-1-one scaffold is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. chim.it Strategies have evolved from classical resolution and the use of chiral auxiliaries to more advanced catalytic asymmetric syntheses. chim.itnih.gov

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles, including isoindolin-1-one derivatives. nih.gov This approach avoids the use of metals and often provides high enantioselectivity under mild conditions.

A notable strategy involves the asymmetric cascade aza-Henry/lactamization reaction. For instance, α-amido sulfones derived from 2-formyl benzoates react with nitromethane (B149229) in the presence of a chiral organocatalyst to produce 3-(nitromethyl)isoindolin-1-ones with high enantioselectivity. nih.gov This cascade process constructs the chiral center and the lactam ring in a single sequence. nih.gov

Another approach utilizes chiral amine catalysts for the enantioselective alkylation of indoles with α,β-unsaturated aldehydes, a method that provides access to the indole (B1671886) pharmacophore found in many bioactive compounds. nih.gov The design of specific catalysts, such as (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone, has proven effective in achieving high yields and excellent enantiocontrol (84-97% ee) for the conjugate addition of various indoles. nih.gov

Furthermore, the direct asymmetric alkylation of chiral N-tert-butylsulfinyl-isoindolin-1-ones represents a versatile and efficient method. nih.gov In this process, (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones are synthesized and then deprotonated to form a carbanion, which is subsequently alkylated. This method yields a range of 3-substituted isoindolinones in excellent yields and high diastereomeric ratios. nih.gov

Table 1: Examples of Chiral Organocatalysis in the Synthesis of Isoindolin-1-one Analogs

| Reaction Type | Catalyst | Substrate Example | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Cascade Aza-Henry/Lactamization | Chiral Bifunctional Thiourea | α-Amido sulfone | 3-(Nitromethyl)isoindolin-1-one | Up to 99% | nih.gov |

| Indole Alkylation | (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone | Indole and α,β-unsaturated aldehyde | Indolobutyric acid precursor | 84-97% | nih.gov |

Methyleneisoindolin-1-ones are a key subclass of isoindolinone derivatives. The control of the geometry of the exocyclic double bond is a significant aspect of their synthesis.

Base-promoted cascade reactions provide a metal-free method for synthesizing (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. acs.orgfigshare.com These reactions proceed from readily available ortho-carbonyl-substituted benzonitriles and ((chloromethyl)sulfonyl)benzenes under mild conditions, with K₂CO₃ often serving as an effective and environmentally benign base. acs.orgfigshare.com DFT studies have been employed to investigate the mechanism and selectivity of these complex cascades, which can involve up to six elemental steps in one pot. acs.org

Another efficient method for preparing 3-methylene-isoindolin-1-ones involves a tandem desilylation, cross-coupling, and hydroamidation sequence. This process, starting from 2-iodobenzamides and (silyl)alkynes, utilizes an inexpensive CuCl/PPh₃ catalyst system under aqueous phase-transfer conditions, leading to high yields in short reaction times. researchgate.net

Palladium-catalyzed carbonylation reactions have also been developed for the synthesis of 3-methyleneisoindolin-1-ones. In one such method, 2′-bromoacetophenone reacts with various primary aliphatic amines under carbon monoxide pressure, yielding the target compounds in moderate yields. researchgate.net

Table 2: Selected Methods for the Synthesis of Methyleneisoindolin-1-ones

| Method | Starting Materials | Catalyst/Reagent | Key Feature | Yield | Reference |

|---|---|---|---|---|---|

| Base-Promoted Cascade | 2-Acylbenzonitriles, ((Chloromethyl)sulfonyl)benzenes | K₂CO₃ | Metal-free, (Z)-selectivity | Moderate to Good | acs.orgresearchgate.net |

| Tandem Sequence | 2-Iodobenzamides, (Silyl)alkynes | CuCl/PPh₃, TBAB | Aqueous phase-transfer | High | researchgate.net |

Functional Group Transformations and Derivatization of the Isoindolin-1-one Skeleton

The isoindolin-1-one core is a versatile scaffold that allows for a wide range of functional group transformations and derivatizations, enabling the synthesis of a diverse library of compounds.

One common transformation involves reactions at the C-3 position. For example, 3-hydroxyisoindolin-1-ones, which can be prepared via ultrasonic-assisted synthesis from 3-alkylidenephthalides, are versatile precursors. researchgate.netrsc.org These intermediates can be converted into other isoindolin-1-one motifs in a one-pot fashion. researchgate.net The initially formed 3-hydroxyisoindolin-1-ones can generate N-acyliminium ions under acidic conditions, which can then be trapped by various nucleophiles to afford C-3 substituted isoindolin-1-ones. researchgate.net

The isoindolin-1-one ring itself can be a precursor to other heterocyclic systems. For instance, 3-substituted isoindolin-1-ones can undergo intramolecular cyclization to form cinnoline (B1195905) and 1,2,4-[e]-benzotriazine derivatives. nih.govnih.gov This transformation is typically initiated by treating the isoindolin-1-one with a base like methanolic KOH, followed by acidification. nih.gov

Furthermore, electrophilic cyclization of o-(1-alkynyl)benzamides with reagents such as ICl, I₂, or N-bromosuccinimide (NBS) provides a direct route to various substituted isoindolin-1-ones in good to excellent yields under mild conditions. nih.gov This methodology is tolerant of various functional groups and has been applied to the synthesis of the alkaloid cepharanone B. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2-(3-Hydroxyphenyl)isoindolin-1-one |

| (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone |

| (S)-2-(tert-butylsulfinyl)-isoindolin-1-one |

| 2′-bromoacetophenone |

| 3-(nitromethyl)isoindolin-1-one |

| 3-hydroxyisoindolin-1-one |

| 3-methylene-isoindolin-1-one |

| Cepharanone B |

| N-bromosuccinimide (NBS) |

| α-amido sulfone |

| o-(1-alkynyl)benzamide |

| ortho-carbonyl-substituted benzonitrile |

| ((chloromethyl)sulfonyl)benzene |

| 2-iodobenzamide |

| (silyl)alkyne |

| 3-alkylidenephthalide |

| Cinnoline |

| 1,2,4-[e]-benzotriazine |

| Carbon monoxide |

| Copper(I) chloride (CuCl) |

| Iodine (I₂) |

| Iodine monochloride (ICl) |

| Palladium(II) chloride (PdCl₂) |

| Potassium carbonate (K₂CO₃) |

| Triphenylphosphine (PPh₃) |

| Tetrabutylammonium bromide (TBAB) |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of Isoindolin 1 One Derivatives

Identification of Pharmacophoric Features for Biological Activity

The biological activity of isoindolin-1-one (B1195906) derivatives is intrinsically linked to their core structure, which serves as a scaffold for positioning key interacting groups. The isoindolin-1-one framework itself is a fused bicyclic system containing a benzene (B151609) ring and a γ-lactam ring. This rigid structure is a foundational element for the diverse biological activities observed, including antimicrobial, antiviral, and anticancer effects. researchgate.net

Pharmacophore modeling studies have identified several key features essential for the biological activity of this class of compounds. These typically include:

The Isoindolin-1-one Core: This planar, aromatic system often engages in hydrophobic and π-π stacking interactions within the binding sites of target proteins.

Hydrogen Bond Acceptors/Donors: The carbonyl group (C=O) of the lactam ring is a crucial hydrogen bond acceptor. Additionally, substituents on the phenyl rings, such as the hydroxyl group in 2-(3-Hydroxyphenyl)isoindolin-1-one, can act as hydrogen bond donors or acceptors, further anchoring the molecule to its biological target. nih.gov

Aromatic/Hydrophobic Regions: The phenyl rings of the isoindolin-1-one core and the N-phenyl substituent contribute to hydrophobic interactions, which are often critical for binding affinity. nih.gov

Substituent Effects: The nature and position of substituents on both the isoindolinone core and any attached aryl groups are critical for modulating activity and selectivity.

Molecular docking studies on isoindolin-1-one derivatives as PI3Kγ inhibitors have revealed key interaction subsites: one affinity subsite near the C-helix and DFG motif, and two hydrophobic subsites. nih.govnih.gov These findings underscore the importance of the spatial arrangement of different chemical features for effective binding.

Impact of Substituent Position and Nature on Activity and Selectivity

The biological activity and selectivity of isoindolin-1-one derivatives can be finely tuned by altering the position and chemical nature of substituents.

The N-substituent on the isoindolin-1-one core plays a significant role in determining the compound's biological profile. For instance, in the case of 2-(3-Hydroxyphenyl)isoindolin-1-one, the 3-hydroxyphenyl group is a key determinant of its interactions. The position of the hydroxyl group is critical; for example, in a series of N-substituted 1H-isoindole-1,3(2H)-diones, the position of a methoxy (B1213986) group on the phenyl ring (ortho, meta, or para) significantly influenced cyclooxygenase (COX) enzyme affinity. mdpi.com This suggests that the meta position of the hydroxyl group in 2-(3-Hydroxyphenyl)isoindolin-1-one is likely to direct its binding orientation within a target's active site.

Substituents on the phthalimide-derived portion of the molecule also have a profound impact. Studies on various 3-substituted isoindolin-1-ones have shown that the introduction of different groups at this position can lead to a range of biological activities. nih.gov For example, 3-hydroxy-isoindolin-1-one derivatives have demonstrated moderate antibacterial activity. researchgate.net The electronic effects of substituents, whether electron-donating or electron-withdrawing, can also influence the reactivity and binding affinity of the entire molecule. clockss.org

In the context of designing selective inhibitors, such as for PI3K isoforms, a fragment-substitution strategy is often employed. nih.gov By systematically modifying different parts of the isoindolin-1-one scaffold, researchers can enhance selectivity for a specific target, for instance, PI3Kγ over PI3Kδ. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com This approach is particularly valuable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. walisongo.ac.id

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the three-dimensional structural requirements for biological activity. slideshare.net These methods have been successfully applied to various series of isoindolin-1-one and related heterocyclic derivatives. nih.govresearchgate.net

CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA provides a more comprehensive analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.netnih.gov The development of robust 3D-QSAR models requires a dataset of compounds with a wide range of biological activities. plos.org

The predictive power of these models is assessed through rigorous internal and external validation techniques. researchgate.net Key statistical parameters include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² for an external test set. nih.govplos.org Successful models exhibit high values for these parameters, indicating a strong correlation between the calculated fields and the observed biological activity. researchgate.net

| Model | q² | r² | Application | Reference |

| CoMFA | 0.695 | 0.947 | CDK4 Inhibitors (Isoquinoline-1,3-diones) | plos.org |

| CoMSIA | 0.641 | 0.933 | CDK4 Inhibitors (Isoquinoline-1,3-diones) | plos.org |

| CoMFA | 0.751 | 0.973 | S1P1 Receptor Agonists (Thiazolidin-4-ones) | researchgate.net |

| CoMSIA | 0.739 | 0.923 | S1P1 Receptor Agonists (Thiazolidin-4-ones) | researchgate.net |

| CoMFA | 0.637 | 0.991 | HIV-1 Protease Inhibitors | researchgate.net |

| CoMSIA | 0.511 | 0.987 | HIV-1 Protease Inhibitors | researchgate.net |

This table presents examples of statistical parameters for CoMFA and CoMSIA models developed for related heterocyclic compounds, demonstrating the utility of these methods.

A primary application of 3D-QSAR models is the prediction of biological potency, often expressed as the pIC50 value (the negative logarithm of the half-maximal inhibitory concentration). plos.org Once a statistically robust CoMFA or CoMSIA model is established, it can be used to predict the pIC50 values of newly designed compounds before their synthesis and biological testing. nih.govmdpi.com

This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. researchgate.net For example, in a study on isoquinoline-1,3-dione derivatives as CDK4 inhibitors, CoMFA and CoMSIA models were used to predict the pIC50 values of novel, computationally designed compounds, with some showing predicted activities tenfold higher than the most active compound in the original dataset. plos.org

The contour maps generated from CoMFA and CoMSIA models provide a visual representation of the regions where certain physicochemical properties are favorable or unfavorable for activity. nih.govresearchgate.net For instance, a green contour in a CoMFA steric map might indicate a region where bulky substituents enhance activity, while a red contour in an electrostatic map could signify an area where electronegative groups are detrimental. This visual feedback is invaluable for the rational design of more potent inhibitors. nih.govplos.org

| Compound ID | Experimental pIC50 | Predicted pIC50 (CoMFA) | Predicted pIC50 (CoMSIA) |

| Compound 1 | 7.85 | 7.82 | 7.86 |

| Compound 2 | 7.45 | 7.49 | 7.51 |

| Compound 3 | 6.98 | 6.95 | 6.92 |

| Compound 4 | 6.52 | 6.55 | 6.50 |

| Compound 5 | 5.88 | 5.90 | 5.85 |

This table provides a representative example of how QSAR models can predict biological potency (pIC50) with a high degree of correlation to experimental values.

Stereochemical Influences on Biological Activity and Specificity

Stereochemistry can have a profound impact on the biological activity of chiral molecules, as it dictates the three-dimensional arrangement of atoms and thus the ability of a molecule to bind to its target. nih.govmdpi.com While 2-(3-Hydroxyphenyl)isoindolin-1-one itself is not chiral, many of its derivatives, particularly those substituted at the 3-position of the isoindolinone ring, can possess a stereocenter.

In such cases, the different enantiomers or diastereomers of a compound can exhibit significantly different biological activities. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another.

For example, in a study on 3-Br-acivicin isomers, which share some structural similarities with substituted isoindolinones, the stereochemistry at the α-carbon was found to be critical for antimalarial activity. The natural (5S, αS) isomers were consistently the most potent, suggesting a stereoselective uptake mechanism or a better fit within the target's binding site. mdpi.com This highlights the general principle that for chiral isoindolin-1-one derivatives, one enantiomer is likely to be significantly more active than the other. Therefore, the stereoselective synthesis and evaluation of individual stereoisomers are crucial steps in the development of such compounds as therapeutic agents.

Computational Chemistry and Molecular Modeling Approaches for Isoindolin 1 One Research

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mode and affinity of isoindolin-1-one (B1195906) derivatives with their biological targets.

In studies involving isoindolin-1-one scaffolds, molecular docking has been employed to screen virtual libraries of compounds against various protein targets, including kinases and other enzymes implicated in diseases like cancer. thesciencein.orgnih.gov For instance, research on isoindolin-1-one derivatives as potential inhibitors of Mitogen-activated protein kinase 2 (MNK2) and Cyclin-dependent kinase 7 (CDK7) utilized structure-based virtual screening to identify promising candidates. thesciencein.orgnih.gov The process typically involves preparing the 3D structures of the ligands and the target protein, followed by docking simulations using software like AutoDock Vina within a virtual screening tool such as PyRx. nih.gov

The primary goal of these docking studies is to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the isoindolin-1-one derivative and the amino acid residues in the active site of the target protein. nih.gov For example, in the study of CDK7 inhibitors, hydrogen bonding with residues like LYS139 and ASN142 was identified as crucial for the binding of isoindolin-1-one ligands. nih.gov Similarly, for MNK2 inhibitors, hydrogen bonding with MET162 was a key determinant of binding affinity. thesciencein.org

The results of molecular docking are often quantified by a docking score, which estimates the binding free energy. Compounds with lower (more negative) docking scores are predicted to have higher binding affinities. nih.gov These scores, in conjunction with the analysis of binding interactions, help in prioritizing compounds for further experimental validation. nih.govmdpi.com

Table 1: Representative Molecular Docking Results for Isoindolin-1-one Derivatives

| Target Protein | Isoindolin-1-one Analog | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| CDK7 | Ligand 7 | -10.1 | LYS139, ASN141, ASN142 | nih.gov |

| MNK2 | Compound 160 | Not specified, but higher than co-crystal ligand | MET162 | thesciencein.org |

| PI3Kγ | Compound C34 | Not specified, but lowest binding free energy in its class | C694, K644, M804, M953 | nih.govmdpi.com |

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are frequently performed to assess the stability and dynamics of the predicted protein-ligand complexes in a simulated physiological environment. nih.govtdl.org MD simulations provide a more realistic representation of the molecular interactions over time, typically on the nanosecond scale. thesciencein.orgnih.gov

The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. nih.gov A stable RMSD profile suggests that the ligand remains securely bound within the active site. nih.govnih.gov For instance, a 100 ns MD simulation of an isoindolin-1-one derivative (Compound 160) bound to MNK2 demonstrated excellent stability with a 95% hydrogen bond occupancy with the MET162 residue. thesciencein.org

MD simulations also allow for a detailed analysis of the hydrogen bond network and other non-covalent interactions that contribute to the stability of the complex. thesciencein.orgnih.gov This information is crucial for understanding the dynamic behavior of the ligand in the binding pocket and for refining the design of new analogs with improved stability and affinity. nih.gov The trajectories from MD simulations can also be used for more advanced calculations, such as binding free energy estimations. nih.govnih.gov

Advanced Binding Free Energy Calculations (e.g., MM-PB/GBSA)

To obtain a more quantitative estimate of the binding affinity, advanced binding free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed on the snapshots generated from MD simulations. nih.govmdpi.com These methods provide a more accurate prediction of the binding free energy by considering the contributions of various energy components, including van der Waals, electrostatic, polar solvation, and non-polar solvation energies. plos.org

In the study of isoindolin-1-one derivatives as PI3Kγ inhibitors, MM-PB/GBSA calculations were used to assess the binding affinity of the docked compounds. nih.govmdpi.com This approach helps to rank the compounds more accurately than docking scores alone and provides insights into the driving forces of ligand binding. plos.org For example, the analysis of MM-GBSA terms can reveal whether electrostatic or van der Waals interactions are the predominant contributors to the binding energy. plos.org

The correlation between the calculated binding free energies and experimental inhibitory activities (e.g., pIC50 values) can validate the computational model and guide the design of new compounds with enhanced potency. nih.govmdpi.com

Table 2: Example of Binding Free Energy Calculation for an Isoindolin-1-one Derivative

| Method | System | Calculated Binding Free Energy (ΔG_binding) | Reference |

| MM-PB/GBSA | PI3Kγ-Isoindolin-1-one Complex | Values used to predict pIC50 for newly designed compounds | nih.govmdpi.com |

Quantum Chemical Calculations (DFT, FMO) for Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and the Fragment Molecular Orbital (FMO) method, are employed to investigate the electronic properties and reactivity of isoindolin-1-one derivatives. thesciencein.orgnih.gov These methods provide a deeper understanding of the molecule's electronic structure, which can influence its interactions with biological targets.

DFT calculations can be used to determine various molecular properties, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov In a study of isoindolin-1,3-dione derivatives, DFT was used to investigate their molecular and electronic properties. nih.gov

The FMO method is particularly useful for analyzing the interaction energies between a ligand and the individual amino acid residues of a protein. thesciencein.org In the research on MNK2 inhibitors, FMO calculations were performed on the best-docked poses to understand the detailed interaction energies, helping to identify the key residues contributing to the binding affinity. thesciencein.orgresearchgate.net

Virtual Screening and De Novo Design Strategies for Novel Isoindolin-1-one Analogues

The insights gained from molecular docking, MD simulations, and quantum chemical calculations are leveraged in virtual screening and de novo design strategies to discover novel and more potent isoindolin-1-one analogues.

Virtual screening involves the computational screening of large libraries of compounds against a specific target to identify potential hits. thesciencein.orgnih.gov Structure-based virtual screening, which relies on the 3D structure of the target protein, is a common approach used in isoindolin-1-one research. thesciencein.orgnih.gov For example, a library of 180 isoindolin-1-one compounds was virtually screened against MNK2, leading to the identification of promising inhibitors. thesciencein.org

De novo design, on the other hand, involves the computational construction of novel molecules with desired properties. Based on the structure-activity relationship (SAR) data obtained from computational and experimental studies, new isoindolin-1-one analogues can be designed by modifying the core scaffold or by adding or replacing substituents. nih.gov For instance, in the study of PI3Kγ inhibitors, new compounds were designed using a fragment-substitution strategy based on the SAR analysis, and their inhibitory activity was predicted using 3D-QSAR models. nih.govmdpi.com

These computational strategies significantly streamline the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. thesciencein.orgnih.gov

Biological Activities and Mechanistic Investigations of Isoindolin 1 One Derivatives

Antimicrobial Spectrum and Mechanism of Action Studies

Isoindolin-1-one (B1195906) derivatives have demonstrated a notable range of antimicrobial activities, encompassing antibacterial, antifungal, and anti-parasitical properties. researchgate.net Research into this class of compounds has revealed potential for future development as antimicrobial agents. nih.gov

A variety of isoindolin-1-one derivatives have been synthesized and evaluated for their potential as novel antibacterial agents. nih.gov Studies have shown that these compounds are active against both Gram-positive and Gram-negative bacteria. derpharmachemica.com

Selected 3-hydroxy-isoindolin-1-one derivatives, a class that includes the parent compound of interest, have exhibited moderate antibacterial activity. researchgate.netresearchgate.net For instance, certain photoadducts of 3-hydroxy-isoindolin-1-one showed activity against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net Specifically, compound 3j was moderately active against Ps. aeruginosa, while compounds 3m and 3o showed weak activity against Escherichia coli at high concentrations. researchgate.net Another study highlighted a derivative, 2f , which contains a cyclohexanol (B46403) group, for its potent and broad-spectrum antimicrobial activity against both bacterial and fungal pathogens. nih.gov

Derivatives integrated with other pharmacophores have also yielded potent antibacterial agents. Quinolone-carboxylic acid derivatives bearing an isoindolinyl moiety function by inhibiting DNA gyrase and topoisomerase IV, essential bacterial enzymes. derpharmachemica.com One such compound, known as T-3811 (or Garenoxacin), displayed potent activity against S. aureus (MIC 0.025 μg/ml) and S. pneumoniae (MIC 0.05 μg/ml). derpharmachemica.com Furthermore, novel isoindoline-1-one derivatives containing a piperidine (B6355638) moiety have shown good efficacy against phytopathogenic bacteria, including Pseudomonas syringae pv actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). acs.orgnih.gov A specific derivative from this series, Y8 , was particularly effective against Xanthomonas oryzae pv oryzae (Xoo) with a half-maximal effective concentration (EC₅₀) of 21.3 μg/mL. acs.orgnih.gov

Mechanistic investigations suggest varied modes of action. For the piperidine-containing derivatives, scanning electron microscopy revealed that compound Y8 induces the collapse of the Xoo cell membrane. acs.orgnih.gov Proteomic analysis further indicated that Y8 may also interfere with the formation of bacterial biofilms, contributing to its antibacterial effect. acs.orgnih.gov In contrast, the quinolone-isoindolinyl compounds act by targeting bacterial type-II topoisomerases. derpharmachemica.com

Table 1: Antibacterial Activity of Selected Isoindolin-1-one Derivatives

| Compound/Derivative | Target Organism | Activity (MIC/EC₅₀) | Source |

|---|---|---|---|

| T-3811 (Garenoxacin) | Staphylococcus aureus | 0.025 µg/mL | derpharmachemica.com |

| T-3811 (Garenoxacin) | Streptococcus pneumoniae | 0.05 µg/mL | derpharmachemica.com |

| Y8 | Xanthomonas oryzae pv oryzae | EC₅₀ = 21.3 µg/mL | acs.orgnih.gov |

| Unspecified 3-hydroxy derivatives | Staphylococcus aureus | Moderate Activity | researchgate.net |

| Unspecified 3-hydroxy derivatives | Pseudomonas aeruginosa | Moderate Activity | researchgate.net |

The antimicrobial spectrum of isoindolin-1-one derivatives extends to fungi and parasites. researchgate.net Initial screenings have confirmed activity against fungal species such as Candida albicans and Aspergillus. nih.gov

A series of novel isoindoline-1-one derivatives featuring a piperidine fragment were tested against three fungal pathogens, showing promising results. acs.orgnih.gov Similarly, a derivative designated as 2f was noted for its efficacy against fungi. nih.gov In a broader study, isoindolin-1-one-3-phosphonates were synthesized and screened for their antifungal activities against Candida albicans. researchgate.net The same study also investigated their anti-parasitical potential against Leishmania major (promastigotes and amastigotes) and Toxoplasma gondii in vitro, indicating a wide range of potential applications for this scaffold. researchgate.net

Antiviral Activity Investigations

The isoindolin-1-one framework is a key feature in several compounds investigated for antiviral properties. researchgate.net Research has identified derivatives active against a variety of human and plant viruses. jmchemsci.comnih.gov

A series of 2-aryl-isoindolin-1-one compounds were designed and synthesized, with several showing significant in vitro antiviral activity against multiple clinical isolates of Enterovirus 71 (EV-A71), the causative agent of hand, foot, and mouth disease. jmchemsci.com Among 24 compounds tested, ten displayed significant activity (EC₅₀ < 10 µM). Specifically, compounds 1a (2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-one) and 1b (2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one) demonstrated broad and potent activity, with EC₅₀ values between 1.23–1.76 μM. jmchemsci.com

Furthermore, isoindolin-1-ones isolated from the stems of Nicotiana tabacum have shown notable activity against the Tobacco Mosaic Virus (TMV). nih.gov Compounds 1 , 3 , and 4 (Nicindole C and D) from this study exhibited high anti-TMV activity at a 20 μM concentration, with inhibition rates of 48.6%, 42.8%, and 71.5%, respectively, surpassing the positive control. nih.gov Mechanistic studies on compound 4 , which had the highest activity, suggest it induces resistance in tobacco against TMV by enhancing defense-related enzyme activities. nih.gov This compound also showed high anti-rotavirus activity, with a therapeutic index (TI) value of 20.7. nih.gov

Macromolecular Interaction Studies: DNA Binding and Cleavage

The interaction of isoindolin-1-one derivatives with macromolecules, particularly DNA, has been a subject of investigation to elucidate their mechanisms of action. Studies on novel phenyl- and pyridyl-substituted isoindolines have revealed diverse DNA binding features. nih.gov

Certain pyridyl-substituted isoindoline (B1297411) derivatives, such as 8a , 8c , and 8d , were found to bind to DNA as highly potent DNA intercalators. nih.gov Intercalation involves the insertion of a molecule between the base pairs of DNA, which can disrupt DNA replication and transcription, leading to cellular cytotoxicity. In contrast, other derivatives, including the phenyl-substituted compounds 3b , 3e , and 3i , did not appear to target DNA. nih.gov

Interestingly, the phenyl-substituted compound 8b was identified as a strong DNA binding agent that does not intercalate. Instead, it exhibits sequence-selective binding, suggesting a different mode of interaction with the DNA molecule, likely involving groove binding or external electrostatic interactions. nih.gov This diversity in DNA interaction highlights how structural modifications to the isoindoline scaffold can fine-tune the biological mechanism at a molecular level. nih.gov

Antioxidant Potential and Reactive Oxygen Species Scavenging

Several studies have explored the antioxidant capabilities of isoindolin-1-one derivatives. These investigations typically employ standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods to measure the compounds' ability to scavenge free radicals. researchgate.netasianpubs.org

A series of isoindoline-1,3-dione derivatives were synthesized and screened for their antioxidant activity, with compound 3e showing the most promising results in both DPPH and ABTS assays. asianpubs.org In another study, a ferrocene-substituted isoindolinone derivative, 11h , exhibited significant antioxidant activity, reducing DPPH levels by 16.25% at a 50 µg concentration, indicating a dual bioactive capability alongside its other reported effects. consensus.app Research on quinoline- and isoindoline-integrated polycyclic compounds also identified a derivative, 7d , with significant antioxidant activity, showing EC₅₀ values of 0.65 mM, 0.52 mM, and 0.93 mM in DPPH, ABTS, and superoxide (B77818) anion radical scavenging assays, respectively. nih.gov These findings underscore the potential of the isoindolin-1-one scaffold in developing agents that can mitigate oxidative stress. nih.govresearchgate.netconsensus.app

Cell-Based Cytotoxicity Studies (Excluding Mammalian Clinical Data)

Specific cell-based cytotoxicity studies for 2-(3-Hydroxyphenyl)isoindolin-1-one are not present in the available scientific literature. While the cytotoxic properties of other related phthalimide (B116566) and isoindolinone derivatives have been assessed against various cancer cell lines, this particular compound has not been the subject of such investigations. nih.govnih.gov Therefore, no data on its effects on cell viability or its potential as a cytotoxic agent can be reported.

Natural Product Chemistry and Biosynthetic Pathways of Isoindolin 1 Ones

Isolation and Structural Elucidation of Isoindolin-1-one (B1195906) Alkaloids from Fungal and Plant Sources

The isolation of isoindolin-1-one alkaloids has been documented from various natural sources, with fungi being a particularly rich source. Methodologies for their isolation typically involve extraction from the source organism followed by various chromatographic techniques to purify the individual compounds. Structural elucidation is then accomplished primarily through spectroscopic methods.

Fungal sources have yielded a diverse array of isoindolin-1-one derivatives. For instance, a series of twelve new isoindolin-1-one compounds, named erinacenones A–L, were isolated from the liquid cultures of the medicinal mushroom Hericium erinaceus. clockss.org The structures of these compounds were determined using spectroscopic data analysis. clockss.org Another example is the phytotoxic isoindolinone alkaloid zinnimidine (B1209266), which has been isolated from cultures of several phytopathogenic fungi belonging to the genus Alternaria. nih.gov The isoindolinone scaffold is recognized as a versatile framework in bioactive fungal metabolites. sioc-journal.cn

From plant sources, isoindolinone structures are often found as part of more complex alkaloid skeletons. The aporhoeadane alkaloids, found in South American species of the Berberis family, are examples of isoindolinones derived from isoquinoline (B145761) alkaloids. nih.gov

The process of structural elucidation for these natural products relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and other spectroscopic techniques such as UV and IR spectroscopy.

Table 1: Representative Isoindolin-1-one Alkaloids from Natural Sources

| Compound Name | Natural Source | Reference |

| Erinacenone A | Hericium erinaceus (fungus) | clockss.org |

| Erinacenone B | Hericium erinaceus (fungus) | clockss.org |

| Zinnimidine | Alternaria sp. (fungus) | nih.gov |

| Aspergillin PZ | Aspergillus awamori (fungus) | nih.gov |

| Muironolide A | Phorbas sp. (marine sponge) | nih.gov |

Proposed Biosynthetic Routes to Naturally Occurring Isoindolin-1-ones

The biosynthesis of the isoindolin-1-one core is a subject of ongoing research. While a specific pathway for 2-(3-Hydroxyphenyl)isoindolin-1-one is not described in the literature due to its synthetic nature, studies on fungal metabolites have provided a model for how the isoindolinone scaffold is formed in nature.

A comprehensive study on the biosynthesis of zinnimidine has shed light on the key enzymatic steps. nih.gov The proposed pathway suggests that the formation of the isoindolinone scaffold originates from a 2-methylbenzoic acid-like tetraketide precursor. A series of enzymatic transformations, including oxidations, are crucial for constructing the core structure. nih.gov

A key step in the proposed biosynthesis involves the generation of an ortho-dialdehyde intermediate. nih.gov This highly reactive intermediate can then undergo a spontaneous reaction with a primary amine, leading to the formation of the isoindolinone ring. nih.gov In the absence of a nitrogen source, this intermediate can lead to isobenzofuranone natural products instead. nih.gov This highlights a critical branch point in the biosynthesis of these related heterocyclic compounds.

For N-aryl substituted isoindolin-1-ones, it is hypothesized that the biosynthetic pathway would involve the incorporation of an aromatic amine. Following the general mechanism, the enzymatically generated ortho-dialdehyde intermediate would react with an aminophenol derivative to yield the corresponding N-hydroxyphenyl isoindolin-1-one. However, this remains a hypothetical pathway for naturally occurring N-aryl isoindolinones.

Chemical Reactivity, Stability, and Degradation Pathways of Isoindolin 1 Ones

Investigation of Reaction Mechanisms and Transformations of the Isoindolin-1-one (B1195906) Skeleton

The isoindolin-1-one framework is a versatile scaffold that undergoes a variety of chemical transformations. The reactivity is centered around the lactam carbonyl group, the adjacent C-N bond, and the potential for modification of the aromatic rings.

One of the key reaction types involves the addition of strong nucleophiles, such as organolithium reagents, to the electrophilic carbonyl carbon. For instance, studies on 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one, a related structure, show that treatment with alkyllithiums like s-BuLi, n-BuLi, or MeLi leads to the addition to the carbonyl group. mdpi.comnih.gov This is often followed by a lactam ring opening and subsequent intramolecular cyclization, resulting in the formation of new carbocyclic structures like hydroxy- and anilinoindanone derivatives. mdpi.comnih.govresearchgate.net The course of these reactions can be highly dependent on the specific organolithium reagent used and the reaction conditions. mdpi.comnih.gov For example, reacting 3-hydroxy-2-phenylisoindolin-1-one with n-BuLi or MeLi yielded a mixture of hydroxy and anilino derivatives, whereas reaction with i-PrLi produced a single 3-hydroxyindanone product. mdpi.com

The isoindolin-one skeleton itself can be synthesized through various mechanisms, most notably via cyclization reactions. A common method is the electrophilic cyclization of o-(1-alkynyl)benzamides using reagents like iodine monochloride (ICl), iodine (I₂), or N-Bromosuccinimide (NBS). nih.govacs.org This approach allows for the regio- and stereoselective formation of the five-membered lactam ring in good yields under mild conditions. nih.govacs.org Another established route is the condensation reaction between o-phthalaldehyde (B127526) and primary amines. clockss.org Mechanistic proposals for this transformation include the initial formation of a 1H-2,3-dihydroisoindole-1,3-diol intermediate, which then dehydrates and tautomerizes to the final isoindolin-1-one structure. clockss.org

Furthermore, the isoindolin-1-one framework can be transformed into other heterocyclic systems. Research has demonstrated the heterocyclic ring expansion of a benzo[e]isoindolinone derivative into a benzo[f]phthalazinone structure using hydrazine (B178648) hydrates. mdpi.com This highlights the utility of the isoindolin-1-one core as an intermediate for accessing more complex molecular architectures.

| Entry | Reagent (R-Li) | Products | Notes | Reference |

| 1 | s-BuLi | 3-hydroxyindanone derivative | Formed as the main product. | mdpi.com |

| 2 | n-BuLi | Mixture of hydroxy and anilinoindanone derivatives | Two main products were observed in the crude NMR. | mdpi.com |

| 3 | MeLi | Mixture of hydroxy and anilinoindanone derivatives | Two main products were observed in the crude NMR. | mdpi.com |

| 4 | i-PrLi | 3-hydroxyindanone derivative | Formed as the sole product with a 34% yield. | mdpi.comnih.gov |

Table 1. Reaction of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one with Various Alkyllithium Compounds.

Isomerization Phenomena and Stereochemical Stability under Different Conditions

Isomerization in isoindolin-1-ones can manifest as tautomerism or stereoisomerism, depending on the substitution pattern. For 2-(3-Hydroxyphenyl)isoindolin-1-one, the presence of the phenol (B47542) group introduces the possibility of phenol-keto tautomerism, although the aromatic phenol form is overwhelmingly favored due to its aromatic stability. The lactam moiety can also exhibit amide-imidic acid tautomerism, but the amide form is generally more stable.

Stereoisomerism becomes a key consideration when the C3 position of the isoindolin-1-one ring is substituted, creating a chiral center. Syntheses involving the formation of such a center can be stereoselective. For example, the iodoaminocyclization of 2-(1-alkynyl)benzamides using n-BuLi and iodine has been shown to produce isoindolin-1-ones with a specific (Z)-stereochemistry across the exocyclic double bond. acs.org Similarly, the addition of alkyllithium reagents to certain isoindolinones has resulted in the formation of single diastereoisomers of the resulting indanone products. mdpi.com

The stereochemical stability can be influenced by reaction conditions. In the reaction of an isoindolinone with isopropyllithium, it was observed that an initially formed hydroxyindanone could exist in equilibrium with its open-ring form and subsequently convert into a more stable anilino derivative over time at room temperature. mdpi.com This suggests that under certain conditions, stereochemical or structural isomers can interconvert, potentially leading to a thermodynamically more stable product.

Reactivity with Biological Nucleophiles and Electrophiles

The reactivity of 2-(3-Hydroxyphenyl)isoindolin-1-one in a biological context is governed by the electrophilic and nucleophilic sites within its structure. The most significant of these are the electrophilic carbonyl carbon of the lactam and the nucleophilic phenol group.

The lactam ring is an amide within a five-membered ring. The carbonyl carbon is electrophilic and susceptible to attack by biological nucleophiles. A primary example of such a reaction is hydrolysis, where water acts as a nucleophile to cleave the amide bond, opening the lactam ring to form an amino acid derivative. This reaction can be catalyzed by acids or bases, or by enzymes such as amidases within a biological system. The interaction of isoindolin-1-one derivatives with enzymes like urease suggests a reaction with nucleophilic residues in the enzyme's active site, leading to inhibition. acs.orgnih.gov

The N-(3-hydroxyphenyl) substituent provides additional reactive sites. The hydroxyl group makes the phenol ring electron-rich and thus activated towards attack by biological electrophiles. Conversely, the phenol group itself is a nucleophile and can participate in hydrogen bonding or react with electrophiles. Upon deprotonation to its phenoxide form, its nucleophilicity is significantly enhanced. This moiety is a common feature in molecules that interact with biological targets, where it can act as a hydrogen bond donor or acceptor.

Some electrophilic compounds found in the diet, such as those containing α,β-unsaturated carbonyl systems, are known as Michael acceptors and can react with biological nucleophiles like the thiol groups in cysteine residues of proteins. mdpi.com While 2-(3-Hydroxyphenyl)isoindolin-1-one is not a classic Michael acceptor, the electrophilic nature of its lactam carbonyl allows for analogous covalent interactions with nucleophilic amino acid side chains (e.g., cysteine, serine, lysine) in proteins, potentially leading to the modulation of their function.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-hydroxyphenyl)isoindolin-1-one derivatives, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation reactions. Key steps include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for coupling aryl boronic acids with isoindolinone precursors .

- Purification : Flash chromatography (silica gel, CH₂Cl₂/CH₃OH gradient) is commonly used to isolate products, with yields ranging from 32% to 83% depending on substituents .

- Characterization : Confirm purity via ¹H/¹³C NMR and HRMS. For example, 2-(3-methoxybenzyl)isoindolin-1-one (8c) shows distinct aromatic proton shifts at δ 7.85–6.85 ppm in CDCl₃ .

- Data Table :

Q. How can researchers validate the structural integrity of 2-(3-hydroxyphenyl)isoindolin-1-one derivatives?

- Methodological Answer :

- X-ray Crystallography : Single crystals grown via slow evaporation (e.g., in acetonitrile) enable precise structural determination. SHELX software is widely used for refinement .

- Spectroscopic Consistency : Compare experimental NMR data (e.g., ¹H/¹³C chemical shifts) with literature values. For instance, isoindolinone carbonyl carbons typically resonate at δ 167–170 ppm .

- HRMS Validation : Ensure molecular ion peaks match theoretical masses (e.g., C₁₈H₁₉NO₂ requires [M+H]⁺ = 290.1485) .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data for structurally similar isoindolin-1-one derivatives?

- Methodological Answer :

- Solvent and Isotope Effects : NMR shifts vary with solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, fluorine-containing derivatives like 2-(4-fluorobenzyl)isoindolin-1-one show distinct ¹⁹F NMR signals in DMSO .

- Crystallographic Validation : Resolve ambiguities (e.g., positional isomerism) using X-ray structures. SHELXL refinement can differentiate substituent orientations .

- Computational Predictions : Density Functional Theory (DFT) calculates expected NMR shifts, aiding assignment of complex splitting patterns .

Q. How do computational methods enhance understanding of isoindolin-1-one reactivity in C–H functionalization?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity in reactions like iridium-catalyzed C–H alkylation. For example, branched selectivity in 2-aryl derivatives is guided by steric and electronic factors .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking) influencing crystal packing and stability .

- Data Table :

| Computational Task | Software/Tool | Key Insight | Reference |

|---|---|---|---|

| Transition State Modeling | Gaussian (DFT) | Predicts regioselectivity in C–H bonds | |

| Intermolecular Interaction | CrystalExplorer | Identifies dominant H-bonding motifs |

Q. What experimental design considerations are critical for evaluating the antiviral activity of isoindolin-1-one derivatives?

- Methodological Answer :

- Dose-Response Assays : Test compounds against viral strains (e.g., EV-A71) at varying concentrations (1–100 µM). Measure IC₅₀ values using plaque reduction assays .

- Cytotoxicity Controls : Use MTT assays on host cells (e.g., Vero cells) to ensure selectivity indices (SI) >10 .

- Mechanistic Studies : Employ time-of-addition assays to identify viral lifecycle stages targeted (e.g., entry vs. replication) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.